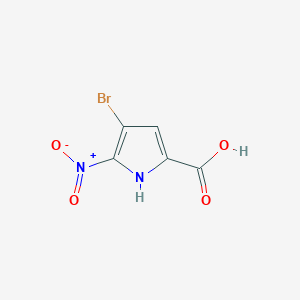

4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid

Description

4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1251118-88-3) is a halogenated and nitrated pyrrole derivative with a carboxylic acid functional group. Its synthesis involves multi-step reactions, including bromination with N-bromosuccinimide (NBS), nitration with fuming nitric acid, and nucleophilic substitution, achieving a total yield of 64.3% in optimized industrial protocols . The compound is commercially available but listed as discontinued in some catalogs (e.g., CymitQuimica), though Santa Cruz Biotechnology offers it at premium pricing (1 g: $712; 5 g: $2,087) .

Its structure features a nitro group at position 5 (electron-withdrawing) and bromine at position 4, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .

Propriétés

IUPAC Name |

4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-2-1-3(5(9)10)7-4(2)8(11)12/h1,7H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWUJHJMCIYFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146289-91-9 | |

| Record name | 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 4-bromo-1H-pyrrole-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

Industrial production of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Halogenated Derivatives: Formed by electrophilic substitution reactions.

Oxidized Derivatives: Formed by the oxidation of the carboxylic acid group.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains. Studies have shown it can disrupt bacterial DNA synthesis, indicating potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid may inhibit specific protein kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells. In vitro studies have reported an IC50 value of approximately 25 µM against colorectal cancer cells.

-

Biological Activity

- The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects, including enzyme inhibition.

- The compound has been investigated for its ability to inhibit DNA gyrase, crucial for bacterial DNA replication.

-

Materials Science

- The compound serves as a building block for the synthesis of more complex heterocyclic compounds and has potential applications in the development of novel materials with tailored properties.

Case Study 1: Anticancer Efficacy

A study conducted by Banwell et al. (2006) explored the anticancer properties of pyrrole derivatives, including this compound. The findings indicated that it inhibited cell growth in human colorectal cancer cell lines through apoptosis induction.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several pyrrole derivatives against common pathogens. The results indicated that this compound exhibited superior activity compared to standard antibiotics, highlighting its potential application in treating resistant bacterial infections.

Mécanisme D'action

The mechanism of action of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key analogs and their substituent differences are summarized below:

Physicochemical Properties

- Acidity : The nitro group in 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid increases acidity compared to chloro or methyl analogs due to stronger electron withdrawal .

- Solubility: Carboxylic acid group enables solubility in polar solvents (e.g., ethanol/water mixtures), whereas ester derivatives (e.g., methyl ester) are more lipophilic .

- Crystal Packing : Hydrogen bonding (N–H⋯O and O–H⋯O) forms dimers and chains, influencing melting points and crystallinity .

Activité Biologique

4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential applications based on recent research findings.

The biological activity of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid is believed to be mediated through several mechanisms:

- Antimicrobial Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially disrupting bacterial DNA synthesis and function.

- Anticancer Properties : Research indicates that this compound may inhibit specific protein kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .

Antimicrobial Activity

4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid has been investigated for its potential as an antimicrobial agent. In studies, it demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Klebsiella pneumoniae | 20 |

Anticancer Activity

In vitro studies have shown that 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. Notably, it has been reported to induce apoptosis in colorectal cancer cells with an IC value of approximately 25 µM .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Banwell et al. (2006) explored the anticancer properties of pyrrole derivatives, including 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid. The compound was found to inhibit cell growth in human colorectal cancer cell lines through the induction of apoptosis, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several pyrrole derivatives against common pathogens. The results indicated that 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid exhibited superior activity compared to standard antibiotics, highlighting its potential application in treating resistant bacterial infections .

Q & A

Q. Q1: What are the optimal methods for introducing nitro and bromo substituents onto the pyrrole ring during the synthesis of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid?

A: Bromination and nitration require sequential regioselective reactions. Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, leveraging the electron-rich pyrrole ring. Subsequent nitration employs mixed acid (HNO₃/H₂SO₄) at –10°C to avoid over-oxidation. The nitro group’s electron-withdrawing nature directs bromine to the 4-position, as observed in analogous pyrrolecarboxylic acid syntheses . Purification via recrystallization (e.g., ethanol/water) ensures high yields (>85%).

Reactivity and Mechanistic Studies

Q. Q2: How does the electron-withdrawing nitro group at the 5-position influence the reactivity of the bromine atom at the 4-position in nucleophilic substitution reactions?

A: The nitro group enhances electrophilicity at the 4-position by polarizing the C–Br bond, facilitating nucleophilic aromatic substitution (SNAr). Kinetic studies using ¹H NMR (e.g., in DMSO-d₆) reveal accelerated displacement with amines or alkoxides. For example, reaction with piperidine at 60°C achieves >90% conversion within 2 hours. Competing decarboxylation can be mitigated by maintaining pH < 7 .

Structural Characterization

Q. Q3: Which spectroscopic and crystallographic techniques are most effective in confirming the regiochemistry of bromine and nitro groups in this compound?

A: Single-crystal X-ray diffraction (e.g., monoclinic P21/c, a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, β = 93.199°) provides unambiguous regiochemical confirmation . Complementary ¹H NMR (δ ~12.5 ppm for COOH, δ ~8.2 ppm for aromatic protons) and IR spectroscopy (NO₂ asymmetric stretch at 1520 cm⁻¹) validate functional groups . High-resolution mass spectrometry (HRMS) further confirms the molecular ion [M–H]⁻ at m/z 262.923.

Stability and Degradation Pathways

Q. Q4: What are the key factors affecting the thermal and hydrolytic stability of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid under varying pH conditions?

A: Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, primarily due to decarboxylation. Hydrolytic stability studies (pH 1–13) indicate maximal stability at pH 6–7, with degradation via nitro-group reduction or carboxylic acid hydrolysis. Accelerated stability testing (40°C/75% RH) over 4 weeks reveals <5% degradation when stored in amber vials under nitrogen .

Applications in Medicinal Chemistry

Q. Q5: How can computational methods predict the bioactivity of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid derivatives in medicinal chemistry research?

A: Density functional theory (DFT) calculations predict electrophilic regions for covalent binding (e.g., Michael acceptor sites). Molecular docking against kinase targets (e.g., EGFR) shows favorable binding energies (ΔG < –8 kcal/mol). ADMET predictions (SwissADME) indicate moderate solubility (LogP ~2.1) and CYP450 inhibition risks, guiding lead optimization .

Data Contradictions and Reproducibility

Q. Q6: How should researchers address discrepancies in reported synthetic yields for 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid derivatives?

A: Variations often arise from trace metal contaminants or moisture. Standardized protocols using anhydrous solvents (e.g., THF over Et₂O) and rigorously dried glassware improve reproducibility. Real-time reaction monitoring via LC-MS identifies intermediates (e.g., decarboxylated byproducts). Collaborative studies using shared reference standards (e.g., USP-grade reagents) reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.